molecular formula C9H17NO4 B14871724 Methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate

Methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate

Cat. No.: B14871724
M. Wt: 203.24 g/mol
InChI Key: SZAHBGXGNIFOGQ-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate is an organic compound with a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate typically involves the reaction of 3,3-dimethylmorpholine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which can interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethylfurfural: An organic compound with a similar hydroxymethyl group, used in the production of biofuels and chemicals.

    5-(Hydroxymethyl)furfural: Known for its applications in the food industry and as a renewable chemical intermediate.

Uniqueness

Methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate is unique due to its morpholine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C9H17NO4/c1-9(2)7(6-11)14-5-4-10(9)8(12)13-3/h7,11H,4-6H2,1-3H3

InChI Key

SZAHBGXGNIFOGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1C(=O)OC)CO)C

Origin of Product

United States

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